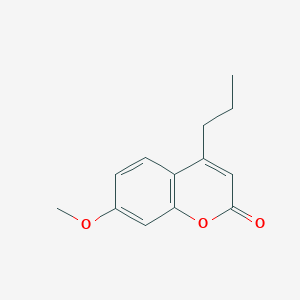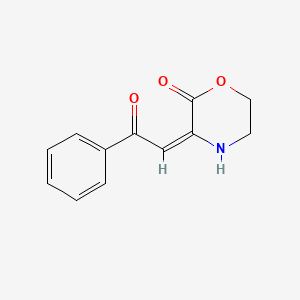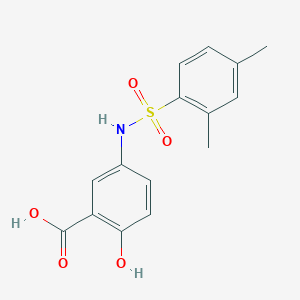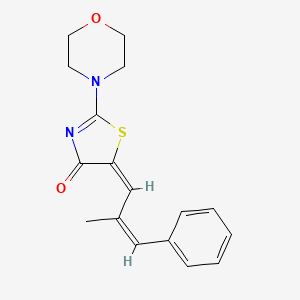![molecular formula C26H23N3O5 B5592719 2,3-Dimethoxy-6-[(E)-{[(5-methyl-3-phenyl-1H-indol-2-YL)formamido]imino}methyl]benzoic acid](/img/structure/B5592719.png)
2,3-Dimethoxy-6-[(E)-{[(5-methyl-3-phenyl-1H-indol-2-YL)formamido]imino}methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-6-[(E)-{[(5-methyl-3-phenyl-1H-indol-2-YL)formamido]imino}methyl]benzoic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-[(E)-{[(5-methyl-3-phenyl-1H-indol-2-YL)formamido]imino}methyl]benzoic acid typically involves multiple steps, including the formation of the indole ring and subsequent functionalization. One common method involves the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product . The reaction conditions often require careful control of temperature and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6-[(E)-{[(5-methyl-3-phenyl-1H-indol-2-YL)formamido]imino}methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-6-[(E)-{[(5-methyl-3-phenyl-1H-indol-2-YL)formamido]imino}methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-2-carboxylate derivatives: Studied for their diverse biological activities.
Uniqueness
2,3-Dimethoxy-6-[(E)-{[(5-methyl-3-phenyl-1H-indol-2-YL)formamido]imino}methyl]benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2,3-dimethoxy-6-[(E)-[(5-methyl-3-phenyl-1H-indole-2-carbonyl)hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-15-9-11-19-18(13-15)21(16-7-5-4-6-8-16)23(28-19)25(30)29-27-14-17-10-12-20(33-2)24(34-3)22(17)26(31)32/h4-14,28H,1-3H3,(H,29,30)(H,31,32)/b27-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQOCXQQMPVABS-MZJWZYIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN=CC4=C(C(=C(C=C4)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=C(C=C4)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B5592642.png)
![4-tert-butyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5592646.png)

![3-{[(3,5-difluoro-4-methoxybenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5592654.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1,3-benzodioxol-5-ylmethylene)acetohydrazide](/img/structure/B5592666.png)
![5-(2-methylphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5592671.png)

![2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5592676.png)
![(3R*,4S*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5592688.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5592689.png)
![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide](/img/structure/B5592703.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592717.png)

